

Ulacamten's Effect on Myocardial Contractility: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulacamten (formerly CK-4021586 or CK-586) is a novel, selective, orally administered, small-molecule inhibitor of cardiac myosin designed to reduce the hypercontractility associated with certain cardiovascular diseases, including heart failure with preserved ejection fraction (HFpEF).[1][2] Developed by Cytokinetics, **ulacamten** represents a distinct class of cardiac myosin inhibitors. This technical guide provides an in-depth overview of **ulacamten**'s mechanism of action, its effects on myocardial contractility as demonstrated in preclinical and clinical studies, and detailed experimental protocols.

Core Mechanism of Action

Ulacamten modulates myocardial contractility by directly inhibiting the enzymatic activity of cardiac myosin. Its mechanism is distinguished from other cardiac myosin inhibitors by its specific action on the two-headed heavy meromyosin (HMM) form of the protein, while not affecting the single-headed subfragment-1 (S1).[3][4] This inhibitory action is dependent on the presence of the myosin regulatory light chain (RLC).[3][4]

By selectively inhibiting the ATPase activity of the intact cardiac myosin, **ulacamten** reduces the number of active myosin cross-bridges during cardiac contraction.[1][4] This leads to a decrease in the force of contraction, thereby addressing the hypercontractility that is a pathophysiological hallmark of conditions like hypertrophic cardiomyopathy (HCM) and a

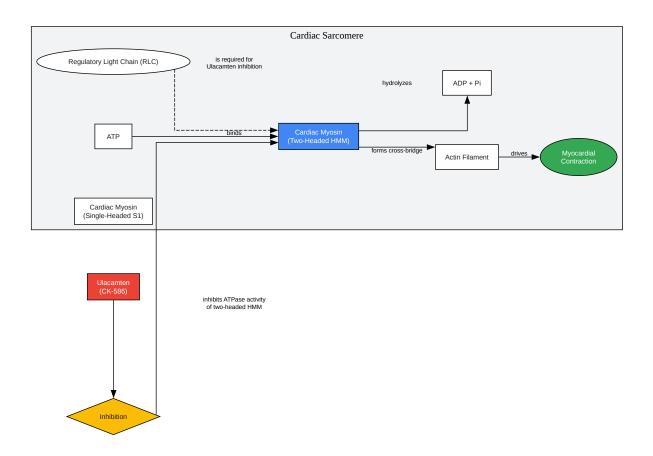


subset of HFpEF.[2][3] Preclinical studies have shown that this reduction in contractility is achieved without altering calcium transients.[1][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for **ulacamten**'s action on the cardiac sarcomere.





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Ulacamten's targeted inhibition of the cardiac myosin ATPase cycle.



Quantitative Data on Myocardial Contractility

The following tables summarize the key quantitative findings from preclinical and Phase 1 clinical studies of **ulacamten**.

Table 1: Preclinical In Vitro and In Vivo Effects of

Ulacamten on Myocardial Contractility

Parameter	Model System	Concentration/ Dose	Key Finding	Citation(s)
Myofibrillar ATPase Activity	Bovine Cardiac Myofibrils	EC50: 2.9 μM	Partial inhibitor with ~50% maximal inhibition.	[3]
Fractional Shortening	Isolated Adult Rat Ventricular Cardiomyocytes	5 μΜ	>80% inhibition of fractional shortening.	[3]
Fractional Shortening	Sprague Dawley Rats (In Vivo)	3, 10, 30, or 60 mg/kg (oral)	Dose-related reduction in fractional shortening with a shallow dose-response curve.	[3][5]

Table 2: Phase 1 Clinical Trial of Ulacamten in Healthy Volunteers - Effect on Left Ventricular Ejection Fraction (LVEF)



Study Design	Dose Cohorts (Single Ascending Dose)	Number of Participants per Cohort	Key Finding	Citation(s)
Double-blind, randomized, placebo- controlled	10 mg to 600 mg	10	Dose-dependent, reversible reductions in LVEF. At the highest single dose of 600 mg, the mean decrease in LVEF was <5%.	[6][7][8]
Dose Cohorts (Multiple Ascending Dose)	100 mg and 200 mg (once daily)	10	Well-tolerated with a predictable pharmacokinetic/ pharmacodynami c relationship.	[2][6]

Experimental Protocols

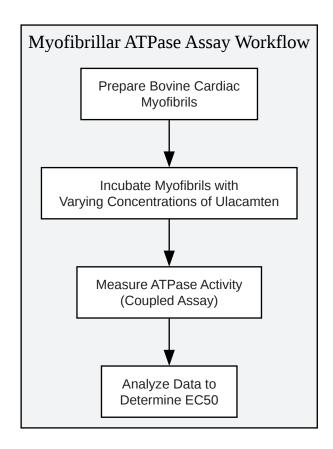
Detailed methodologies for the key experiments cited in this guide are provided below.

Myofibrillar ATPase Activity Assay

- Objective: To determine the effect of ulacamten on the ATPase activity of cardiac myofibrils.
- Method: A pyruvate kinase/lactate dehydrogenase-coupled assay was utilized.
- Procedure:
 - Myofibrils were prepared from flash-frozen bovine cardiac tissue.
 - The actin-activated ATPase activity of the myofibrils was measured in the presence of varying concentrations of ulacamten.



- To assess the role of the regulatory light chain (RLC), a subset of myofibrils was treated to deplete the RLC.
- ATPase activity was normalized to control reactions containing DMSO.
- The contribution of non-myosin ATPases was subtracted by measuring activity in the presence of a nonselective myosin inhibitor.
- Endpoint: The concentration of **ulacamten** required to achieve 50% of its maximal inhibitory effect (EC50) was calculated.[3]



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Workflow for the Myofibrillar ATPase Activity Assay.

Isolated Cardiomyocyte Contractility Assay

 Objective: To evaluate the direct effect of ulacamten on the contractility of isolated heart muscle cells.



 Method: Measurement of fractional shortening in electrically paced adult rat ventricular cardiomyocytes.

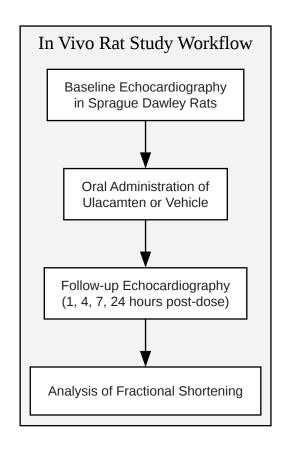
Procedure:

- Adult rat ventricular cardiomyocytes were isolated and loaded with the calcium indicator Fura-2.
- Cardiomyocytes were electrically paced to induce contractions.
- Fractional shortening and calcium transients were measured before and after the application of ulacamten.
- Endpoints: Percentage change in fractional shortening, contraction velocity, and relaxation velocity. Calcium transients were also monitored to assess for any off-target effects on calcium handling.[3]

In Vivo Assessment of Myocardial Contractility in Rats

- Objective: To determine the in vivo effect of orally administered ulacamten on cardiac function in a healthy animal model.
- Method: Echocardiography in Sprague Dawley rats.
- Procedure:
 - Adult male Sprague Dawley rats were used.
 - Baseline cardiac function was assessed via echocardiography one day prior to treatment.
 - o Animals were orally dosed with either vehicle or ulacamten at 3, 10, 30, or 60 mg/kg.
 - Echocardiography was performed at 1, 4, 7, and 24 hours post-dosing to measure left ventricular contractility.
- Primary Endpoint: Change in left ventricular fractional shortening from baseline.[3]





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Workflow for the In Vivo Assessment of Myocardial Contractility in Rats.

Phase 1 Clinical Trial in Healthy Volunteers

- Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of ulacamten in healthy adults.
- Study Design: A randomized, double-blind, placebo-controlled study.
- Procedure:
 - Healthy volunteers were enrolled into single ascending dose (SAD) cohorts (10 mg to 600 mg) and multiple ascending dose (MAD) cohorts (100 mg and 200 mg once daily).
 - Each cohort consisted of 10 participants.
 - Pharmacokinetic parameters were measured at various time points.



- Pharmacodynamic effects on cardiac function were assessed, including left ventricular ejection fraction (LVEF) and fractional shortening (LVFS), via echocardiography.
- Endpoints: Safety and tolerability, pharmacokinetic profile (e.g., half-life, dose-linearity), and the relationship between drug exposure and changes in LVEF and LVFS.[6][7][8]

Conclusion

Ulacamten is a novel cardiac myosin inhibitor with a distinct mechanism of action that selectively targets the two-headed form of cardiac myosin to reduce hypercontractility. Preclinical and Phase 1 clinical data have demonstrated its ability to decrease myocardial contractility in a dose- and exposure-dependent manner. The shallow and predictable pharmacokinetic/pharmacodynamic relationship observed in early clinical studies supports its potential for once-daily, fixed-dose administration. Further investigation in the ongoing AMBER-HFPEF Phase 2 clinical trial will provide more insights into the therapeutic potential of **ulacamten** in patients with heart failure with preserved ejection fraction and hypercontractility.

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